Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- consists of a fused imidazole and quinoline ring system, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- can be achieved through various methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is typically carried out in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another method involves the condensation of ketones with ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by microwave irradiation .
Industrial Production Methods: Industrial production of Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- often involves scalable and efficient synthetic strategies. For example, the I2-mediated direct sp3 C–H amination reaction is operationally simple and provides high yields . This method does not require transition metals, making it more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized imidazoquinolines .
Wissenschaftliche Forschungsanwendungen
Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist of adenosine and benzodiazepine receptors, as well as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions disrupt cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- Imidazo(1,5-a)quinoxaline
- Imidazo(1,2-a)quinoxaline
- Imidazo(1,5-a)quinoline
Comparison: Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- is unique due to its specific ring structure and the presence of a phenyl group at the 2-position. This structural difference imparts distinct chemical and biological properties compared to other similar compounds. For example, Imidazo(1,5-a)quinoxaline and Imidazo(1,2-a)quinoxaline have different ring fusion patterns, leading to variations in their reactivity and biological activities .
Eigenschaften
CAS-Nummer |
55609-55-7 |
---|---|
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
2-phenyl-4,5-dihydroimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C17H14N2/c1-2-6-13(7-3-1)15-12-19-16-9-5-4-8-14(16)10-11-17(19)18-15/h1-9,12H,10-11H2 |
InChI-Schlüssel |
LZMKIATWWPKZEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NC(=CN2C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.